molecular formula C25H20N4O6 B6559432 N-(4-acetylphenyl)-2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide CAS No. 923194-71-2

N-(4-acetylphenyl)-2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B6559432
CAS No.: 923194-71-2
M. Wt: 472.4 g/mol
InChI Key: LYFADODDEWBHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis
The compound features a pyrido[3,2-d]pyrimidine core substituted at position 3 with a 1,3-benzodioxol-5-ylmethyl group and at position 1 with an acetamide-linked 4-acetylphenyl moiety (IUPAC name: N-(4-acetylphenyl)-2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide). Its synthesis involves multi-step reactions, including condensation, alkylation, and acetylation, requiring precise control of temperature, solvent, and catalysts .

Molecular docking studies suggest strong binding affinity to ATP-binding pockets of kinases due to the pyrimidine-dione moiety .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O6/c1-15(30)17-5-7-18(8-6-17)27-22(31)13-28-19-3-2-10-26-23(19)24(32)29(25(28)33)12-16-4-9-20-21(11-16)35-14-34-20/h2-11H,12-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFADODDEWBHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the existing knowledge regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure comprising multiple functional groups that contribute to its biological activity. The molecular formula is C25H20N4O6C_{25}H_{20}N_{4}O_{6} with a molecular weight of 472.4 g/mol. The structure includes an acetylphenyl moiety and a pyrido[3,2-d]pyrimidine core.

PropertyValue
Molecular FormulaC25H20N4O6C_{25}H_{20}N_{4}O_{6}
Molecular Weight472.4 g/mol
CAS Number923194-71-2

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation
In a study involving acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells, it was found that certain derivatives inhibited cell growth at concentrations as low as 0.3 µM. This was assessed using thymidine uptake assays on day 2 of culture, indicating a potent anticancer effect .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : Evidence suggests that it can induce G0/G1 phase arrest in sensitive cancer cell lines .

In Vitro Studies

In vitro studies have demonstrated that the compound effectively targets specific cellular pathways. For example:

  • Western Blot Analysis : Inhibition of phospho-ERK1/2 levels was observed in treated cells, indicating disruption of MAPK signaling pathways crucial for cell proliferation .

In Vivo Studies

Preclinical trials involving xenograft models have shown promising results where the compound demonstrated dose-dependent inhibition of tumor growth. Notably:

  • Xenograft Tumor Models : Administration at doses around 10 mg/kg resulted in significant tumor size reduction in models derived from BRAF mutant lines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-acetylphenyl)-2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide typically involves multi-step reactions that include the formation of key intermediates through condensation reactions. For instance, the compound can be synthesized via a Claisen-Schmidt reaction followed by cyclization steps involving appropriate precursors such as benzodioxole derivatives and pyrimidine scaffolds. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Antimicrobial Properties

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies suggest that it possesses activity against a range of bacterial strains and fungi. The specific mechanisms may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Interaction with Biological Targets

Research indicates that this compound may interact with various biological targets including enzymes involved in cancer progression and inflammation. For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in gene expression regulation associated with cancer .

Modulation of Signaling Pathways

The compound's ability to modulate signaling pathways such as the MAPK/ERK pathway has been observed in experimental models. This modulation can lead to altered cell cycle progression and enhanced apoptosis in cancer cells .

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates compared to control groups .

Case Study 2: Antimicrobial Activity

In vitro assays against Staphylococcus aureus showed that this compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics. The study highlighted its potential as an alternative treatment option for antibiotic-resistant infections .

Chemical Reactions Analysis

Amide Group Reactivity

The acetamide group undergoes nucleophilic acyl substitution reactions under basic or acidic conditions. Typical reactions include:

  • Hydrolysis : Cleavage of the amide bond occurs under strong acidic (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>) or basic (e.g., NaOH) conditions, yielding 4-acetylphenol and the corresponding pyridopyrimidine-carboxylic acid derivative.

  • Aminolysis : Reaction with primary or secondary amines (e.g., methylamine, piperidine) replaces the acetylphenyl group with new amine substituents, forming secondary or tertiary amides.

Ketone Functionality

The 4-acetylphenyl ketone participates in:

  • Keto-Enol Tautomerism : Stabilized by conjugation with the aromatic ring, enabling reactivity at the α-carbon.

  • Condensation Reactions : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively, under mild acidic conditions.

Benzodioxole Ring Reactivity

The 1,3-benzodioxole moiety exhibits:

  • Acid-Catalyzed Ring Opening : Exposure to strong acids (e.g., HBr or HI) cleaves the methylenedioxy bridge, forming a diol intermediate.

  • Electrophilic Substitution : Substitutions at the aromatic ring (e.g., nitration, halogenation) occur at the 5-position due to electron-donating effects of the dioxole group.

Key Reaction Pathways and Conditions

Functional Group Reaction Type Reagents/Conditions Products
AcetamideHydrolysis6M HCl, 100°C, 12h4-Acetylphenol + Pyrido[3,2-d]pyrimidine-2,4-dione acetic acid
AcetamideAminolysisEthylenediamine, DMF, 60°C, 6hN-(4-Acetylphenyl)-ethylenediamine conjugate
KetoneOxime FormationNH<sub>2</sub>OH·HCl, pyridine4-Acetylphenyl oxime derivative
BenzodioxoleAcidic Hydrolysis48% HBr, reflux, 8h3,4-Dihydroxybenzylpyrido[3,2-d]pyrimidine intermediate

Catalytic and Enzymatic Modifications

  • Enzymatic Hydrolysis : Esterases and amidases selectively cleave the acetamide bond in biological systems, a property exploited in prodrug design.

  • Metal-Catalyzed Cross-Coupling : Palladium catalysts (e.g., Pd/C) facilitate Suzuki-Miyaura couplings at halogenated positions on the pyridopyrimidine ring.

Stability and Degradation Pathways

  • Photodegradation : UV exposure induces cleavage of the benzodioxole ring, forming quinone-like byproducts.

  • Thermal Decomposition : At temperatures >200°C, the pyridopyrimidine core undergoes retro-Diels-Alder fragmentation.

Comparative Reactivity with Structural Analogs

  • JZL184 (PubChem CID 25021165) : Shares the benzodioxole group but exhibits slower hydrolysis due to steric hindrance from its piperidine-carboxylate structure .

  • N-(1,3-Benzodioxol-5-yl)acetamide (PubChem CID 5308886) : Lacks the pyridopyrimidine core, leading to faster amide hydrolysis under identical conditions .

Analytical Characterization of Reaction Products

  • NMR Spectroscopy : Used to confirm regioselectivity in electrophilic substitutions (e.g., <sup>1</sup>H NMR shifts at δ 5.95–6.05 ppm for benzodioxole protons).

  • HPLC-MS : Monitors degradation products with detection limits <0.1% for major byproducts.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Pyrido-Pyrimidine vs. Thieno-Pyrimidine Derivatives

  • Target Compound : Pyrido[3,2-d]pyrimidine core with a benzodioxolylmethyl group.
  • Comparison Compound (): Thieno[3,2-d]pyrimidine core with fluorobenzyl substitution (e.g., N-ethyl-2-[3-(4-fluorobenzyl)-thieno[3,2-d]pyrimidin-1-yl]acetamide). Key Differences: The thieno-pyrimidine core introduces sulfur, enhancing π-stacking interactions but reducing metabolic stability compared to the pyrido-pyrimidine core. Fluorine substitution increases electronegativity, improving target binding .

Pyrido[2,3-d]pyrimidine Derivatives ()

  • Compounds like N-(4-acetylphenyl)-2-{5-ethoxy-1,6-dimethyl-pyrido[2,3-d]pyrimidin-3-yl}acetamide differ in the pyridine ring fusion position (2,3-d vs. 3,2-d).

Substituent Variations

Benzodioxole vs. Fluorobenzyl Groups

  • The benzodioxole group in the target compound contributes to metabolic stability via the methylenedioxy bridge, which resists oxidative degradation. In contrast, fluorobenzyl derivatives (e.g., : C23H21FN4O4S) exhibit higher polarity and improved solubility but shorter half-lives .

Acetylphenyl vs. Methoxyphenyl Acetamide Moieties

  • The 4-acetylphenyl group in the target compound provides a ketone functional group for hydrogen bonding, whereas methoxyphenyl derivatives (e.g., ) rely on ether linkages for hydrophobic interactions. Methoxy groups may reduce cytotoxicity but also lower binding specificity .

Computational and Analytical Comparisons

Molecular Similarity Metrics

  • Tanimoto and Dice similarity indices () quantify structural overlap between the target compound and kinase inhibitors. For example, the target compound shares >70% similarity with known CDK4/6 inhibitors due to the pyrimidine-dione motif . LC-MS/MS Dereplication
  • Molecular networking () clusters the target compound with benzodioxole-containing analogs, distinguishing it from fluorobenzyl derivatives based on fragmentation patterns (cosine score >0.8) .

Key Differentiators of the Target Compound

Metabolic Stability : The benzodioxole group reduces oxidative metabolism compared to fluorobenzyl or methoxyphenyl analogs .

Binding Affinity : The acetylphenyl moiety enhances hydrogen bonding with kinase active sites, as predicted by docking studies .

Structural Uniqueness: The pyrido[3,2-d]pyrimidine core is less explored than thieno-pyrimidines, offering novel avenues for drug discovery .

Future Research Directions

  • Synthetic Optimization: Improve yield and purity via microwave-assisted synthesis (noted in as a gap) .
  • In Vivo Testing : Prioritize pharmacokinetic studies to validate computational predictions of blood-brain barrier penetration .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing benzodioxole with nitro groups) to refine biological activity .

Q & A

Basic: What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The compound is synthesized via multi-step protocols involving condensation reactions and heterocyclic ring formation. For example, similar pyrido[3,2-d]pyrimidinone derivatives are synthesized by reacting substituted pyrimidine intermediates with acetamide precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) . Optimization includes adjusting catalysts (e.g., K₂CO₃ for deprotonation) and reaction times. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol to achieve >95% purity .

Basic: What spectroscopic and chromatographic methods validate the compound’s structural identity?

Methodological Answer:

  • 1H NMR : Characteristic peaks for acetyl groups (δ ~2.0–2.5 ppm), aromatic protons (δ ~6.5–8.5 ppm), and pyrimidine protons (δ ~7.5–8.5 ppm) confirm substituent positions .
  • LC-MS : Used to verify molecular weight (e.g., [M+H]+ ion at m/z 376.0 for analogous compounds) and detect impurities .
  • X-ray crystallography : Resolves bond lengths and angles in crystalline forms, as demonstrated for related pyrimidine-acetamide hybrids .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or crystal packing effects?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For example, studies on N-(4-chlorophenyl)acetamide derivatives reveal torsional angles between the pyrimidine core and benzodioxolylmethyl groups, critical for assessing conformational stability . Disorder in crystal lattices (e.g., solvent molecules) can be modeled using refinement software (e.g., SHELXL), with R-factors <0.06 indicating high precision .

Advanced: How to address contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies may arise from assay variability (e.g., cell lines, incubation times). To resolve:

  • Standardized assays : Use identical cell models (e.g., HEK293 or HeLa) and positive controls.
  • Dose-response curves : Compare IC₅₀ values under consistent conditions (e.g., 48-hour exposure).
  • Meta-analysis : Cross-reference data with PubChem bioactivity entries for analogous compounds to identify trends .

Advanced: What strategies guide structure-activity relationship (SAR) studies targeting the pyrido[3,2-d]pyrimidinone core?

Methodological Answer:

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-acetylphenyl moiety to enhance metabolic stability .
  • Substituent screening : Test benzodioxolylmethyl analogs for steric effects using molecular docking (e.g., AutoDock Vina) to predict binding to kinase targets.
  • Pharmacophore mapping : Identify critical hydrogen-bonding interactions (e.g., pyrimidine N-H with ATP-binding pockets) .

Basic: Which in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for kinases (e.g., EGFR or CDK2).
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7 or A549) with EC₅₀ determination .
  • Solubility testing : Employ shake-flask methods in PBS (pH 7.4) or DMSO, referencing protocols for related acetamides .

Advanced: How can computational modeling predict binding affinities and metabolic pathways?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or MOE to simulate interactions with target proteins (e.g., COX-2 or PARP).
  • ADME prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism. For example, trifluoromethyl groups improve metabolic stability by resisting oxidative degradation .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .

Advanced: What formulation challenges arise due to the compound’s solubility, and how are they mitigated?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC. Related compounds stored at 2–8°C show minimal decomposition over 6 months .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to improve bioavailability, as demonstrated for pyrimidine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.